molecular formula C21H23N3O3S B3718805 Ethyl 5-ethyl-2-({[(4Z)-3-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)thiophene-3-carboxylate

Ethyl 5-ethyl-2-({[(4Z)-3-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)thiophene-3-carboxylate

Cat. No.: B3718805
M. Wt: 397.5 g/mol
InChI Key: PDLPBMBTMMUZNM-WSDLNYQXSA-N
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Description

Ethyl 5-ethyl-2-({[(4Z)-3-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a thiophene ring with a pyrazole moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of Ethyl 5-ethyl-2-({[(4Z)-3-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)thiophene-3-carboxylate involves several steps. One common method is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives. Industrial production methods often utilize microwave irradiation and specific catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Ethyl 5-ethyl-2-({[(4Z)-3-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)thiophene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroxylamine hydrochloride, anhydrous potassium carbonate, and phosphorus pentasulfide . Major products formed from these reactions include aminothiophene derivatives and other heterocyclic compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 5-ethyl-2-({[(4Z)-3-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring system is known to exhibit various pharmacological properties by interacting with enzymes and receptors in the body . The pyrazole moiety also contributes to its biological activity by modulating specific signaling pathways .

Comparison with Similar Compounds

Similar compounds to Ethyl 5-ethyl-2-({[(4Z)-3-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)thiophene-3-carboxylate include other thiophene derivatives such as suprofen and articaine . These compounds share a similar thiophene ring structure but differ in their substituents and pharmacological properties. Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic . The unique combination of the thiophene and pyrazole moieties in this compound sets it apart from these similar compounds.

Properties

IUPAC Name

ethyl 5-ethyl-2-[(E)-[5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]methylideneamino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-5-16-11-17(21(26)27-6-2)19(28-16)22-12-18-14(4)23-24(20(18)25)15-9-7-13(3)8-10-15/h7-12,23H,5-6H2,1-4H3/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLPBMBTMMUZNM-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)N=CC2=C(NN(C2=O)C3=CC=C(C=C3)C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=C(S1)/N=C/C2=C(NN(C2=O)C3=CC=C(C=C3)C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-ethyl-2-({[(4Z)-3-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-ethyl-2-({[(4Z)-3-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)thiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-ethyl-2-({[(4Z)-3-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)thiophene-3-carboxylate
Reactant of Route 4
Ethyl 5-ethyl-2-({[(4Z)-3-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)thiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-ethyl-2-({[(4Z)-3-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)thiophene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-ethyl-2-({[(4Z)-3-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)thiophene-3-carboxylate

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